3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid
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Overview
Description
(3-Fluoro-5-((2-fluoro-5-methylbenzyl)carbamoyl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C15H14BF2NO3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, purity, and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-5-((2-fluoro-5-methylbenzyl)carbamoyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and halides or pseudohalides.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products
Suzuki-Miyaura Coupling: Biphenyl derivatives.
Oxidation: Phenolic compounds.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
(3-Fluoro-5-((2-fluoro-5-methylbenzyl)carbamoyl)phenyl)boronic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in forming carbon-carbon bonds via Suzuki-Miyaura coupling.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can inhibit specific biological pathways.
Industry: Used in the synthesis of advanced materials and pharmaceuticals
Mechanism of Action
The mechanism of action of (3-Fluoro-5-((2-fluoro-5-methylbenzyl)carbamoyl)phenyl)boronic acid primarily involves its ability to form stable complexes with various catalysts and reactants. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with palladium, facilitating the formation of carbon-carbon bonds. The compound’s boronic acid group can also interact with enzyme active sites, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
- (3-Fluoro-5-methylphenyl)boronic acid
- (3-Fluoro-5-methoxycarbonylphenyl)boronic acid
- (3-Fluoro-5-isopropoxyphenyl)boronic acid
Uniqueness
(3-Fluoro-5-((2-fluoro-5-methylbenzyl)carbamoyl)phenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in selective organic transformations and potential biological applications .
Properties
Molecular Formula |
C15H14BF2NO3 |
---|---|
Molecular Weight |
305.09 g/mol |
IUPAC Name |
[3-fluoro-5-[(2-fluoro-5-methylphenyl)methylcarbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H14BF2NO3/c1-9-2-3-14(18)11(4-9)8-19-15(20)10-5-12(16(21)22)7-13(17)6-10/h2-7,21-22H,8H2,1H3,(H,19,20) |
InChI Key |
VSXANLFUAFOBQD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NCC2=C(C=CC(=C2)C)F)(O)O |
Origin of Product |
United States |
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